molecular formula C19H26N2O2 B1316282 [4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine CAS No. 224054-40-4

[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine

Cat. No. B1316282
M. Wt: 314.4 g/mol
InChI Key: WOAXDZXKNMNEBO-UHFFFAOYSA-N
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Description

“[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine” is a chemical compound with the CAS Number: 224054-40-4 . It has a molecular weight of 314.43 and its IUPAC name is [4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O2/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11H,1-3,12-15,20-21H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 69 - 72 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic molecules often involves multi-step chemical reactions to introduce specific functional groups that impart desired properties to the final compound. For example, compounds similar to "[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine" have been synthesized for various applications, including the development of new materials and the study of biological systems. The synthesis of these compounds typically involves the condensation of specific precursors, followed by further functionalization to achieve the desired chemical structure. The characterization of these compounds is crucial for confirming their structure and understanding their properties. Techniques such as FTIR, NMR, and mass spectrometry are commonly used for this purpose (Ajibade & Andrew, 2021).

Applications in Material Science

Compounds with complex structures and specific functional groups have found applications in material science, particularly in the development of novel polymers and flame retardants. For instance, phosphorus-containing compounds have been synthesized and applied as flame retardants in epoxy resins. These compounds serve as co-curing agents and impart flame retardancy to the polymer matrix, often through a synergistic effect between nitrogen and phosphorus. This application highlights the potential of such compounds in enhancing the safety and performance of polymeric materials (Sun & Yao, 2011).

Potential in Photocytotoxicity and Imaging

The study of iron(III) complexes with specific ligands, including those related to “[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine,” has shown that these compounds can exhibit remarkable photocytotoxicity under red light. Such properties make them potential candidates for applications in targeted cancer therapies, where they could be used to selectively kill cancer cells with minimal impact on healthy tissues. Additionally, some of these complexes have been investigated for their ability to be ingested by cells, suggesting potential applications in cellular imaging (Basu et al., 2014).

Safety And Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

[4-[5-[4-(aminomethyl)phenoxy]pentoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11H,1-3,12-15,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXDZXKNMNEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCCCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566017
Record name [Pentane-1,5-diylbis(oxy-4,1-phenylene)]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine

CAS RN

224054-40-4
Record name [Pentane-1,5-diylbis(oxy-4,1-phenylene)]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-({5-[4-(aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine
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